

Application Notes and Protocols for the Quantification of 6-(1-Pyrrolidinyl)nicotinaldehyde

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Compound of Interest

Compound Name: 6-(1-Pyrrolidinyl)nicotinaldehyde

Cat. No.: B1306163

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **6-(1-Pyrrolidinyl)nicotinaldehyde** in various matrices. The protocols are based on established analytical techniques for similar compounds and are intended to serve as a comprehensive guide for researchers in analytical chemistry, pharmacology, and drug development.

Introduction

6-(1-Pyrrolidinyl)nicotinaldehyde is a chemical compound of interest in medicinal chemistry and drug discovery.^{[1][2]} Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical formulations. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Compound Information:

- Chemical Name: **6-(1-Pyrrolidinyl)nicotinaldehyde**^{[1][3]}
- CAS Number: 261715-39-3^{[1][4]}

- Molecular Formula: $C_{10}H_{12}N_2O$ [1][2]
- Molecular Weight: 176.22 g/mol [1][4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of **6-(1-Pyrrolidinylnicotinaldehyde** in bulk materials and simple formulations, focusing on purity assessment and concentration determination.

Experimental Protocol

Objective: To determine the purity and concentration of **6-(1-Pyrrolidinylnicotinaldehyde** using HPLC-UV.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)[5]
- Autosampler
- Data acquisition and processing software

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (0.1% in water, v/v)
- Water (deionized or HPLC grade)
- **6-(1-Pyrrolidinylnicotinaldehyde** reference standard

Procedure:

- Standard Solution Preparation:
 - Prepare a stock solution of the **6-(1-Pyrrolidinylnicotinaldehyde** reference standard in methanol at a concentration of 1 mg/mL.[\[5\]](#)
 - Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Preparation:
 - Accurately weigh and dissolve the sample containing **6-(1-Pyrrolidinylnicotinaldehyde** in methanol to obtain a theoretical concentration within the calibration range.
 - Filter the sample solution through a 0.45 µm syringe filter before injection.[\[5\]](#)
- Chromatographic Conditions:
 - Mobile Phase: Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)[\[5\]](#)
 - Gradient Program: Start at 10% A, increase to 90% A over 15 minutes, hold for 2 minutes, and then return to initial conditions.
 - Flow Rate: 1.0 mL/min[\[5\]](#)
 - Injection Volume: 10 µL[\[5\]](#)
 - Detection Wavelength: 254 nm[\[5\]](#)
 - Column Temperature: 30 °C
- Analysis:
 - Inject the prepared standard solutions and sample solutions into the HPLC system.
 - Record the chromatograms and integrate the peak area of the analyte.

- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of **6-(1-Pyrrolidinyl)nicotinaldehyde** in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary

Parameter	Result
Retention Time (min)	5.2[5]
Linearity Range (µg/mL)	1 - 100
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD) (µg/mL)	0.5
Limit of Quantification (LOQ) (µg/mL)	1.5
Precision (%RSD)	< 2%
Accuracy (%)	98 - 102%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of **6-(1-Pyrrolidinyl)nicotinaldehyde** in complex biological matrices such as plasma, serum, and urine. The protocol is adapted from methods used for the analysis of related nicotine alkaloids. [6][7]

Experimental Protocol

Objective: To quantify **6-(1-Pyrrolidinyl)nicotinaldehyde** in biological fluids using LC-MS/MS.

Instrumentation:

- LC-MS/MS system with an electrospray ionization (ESI) source[7][8]
- UHPLC system

- C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μ m)
- Autosampler
- Data acquisition and processing software

Reagents:

- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (0.1% in water, v/v)
- Water (LC-MS grade)
- **6-(1-Pyrrolidinylnicotinaldehyde** reference standard
- Internal Standard (IS) (e.g., **6-(1-Pyrrolidinylnicotinaldehyde-d4)**)

Procedure:

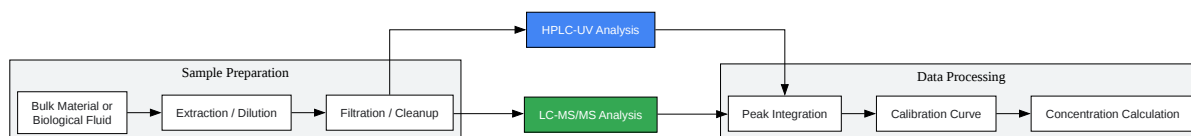
- Standard and QC Sample Preparation:
 - Prepare a stock solution of **6-(1-Pyrrolidinylnicotinaldehyde** and the internal standard in methanol.
 - Spike blank biological matrix (plasma, serum, or urine) with the analyte to prepare calibration standards (e.g., 0.1 - 100 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.
- Sample Preparation (Solid-Phase Extraction - SPE):
 - To 100 μ L of plasma/serum/urine, add 10 μ L of the internal standard working solution.
 - Perform a mixed-mode solid-phase extraction.^[7]
 - Wash the SPE cartridge with an appropriate solvent to remove interferences.

- Elute the analyte and internal standard with an elution solvent (e.g., methanol with 2% formic acid).
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
- LC-MS/MS Conditions:
 - Mobile Phase: Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μ L
 - Ionization Mode: Positive Electrospray Ionization (ESI+)[7]
 - Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM)[7]
 - Analyte Transition (Hypothetical): m/z 177.1 \rightarrow 148.1 (Quantifier), m/z 177.1 \rightarrow 120.1 (Qualifier)
 - IS Transition (Hypothetical): m/z 181.1 \rightarrow 152.1
- Analysis:
 - Inject the prepared standards, QCs, and samples.
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Construct a calibration curve and determine the concentration of the analyte in the samples.

Quantitative Data Summary

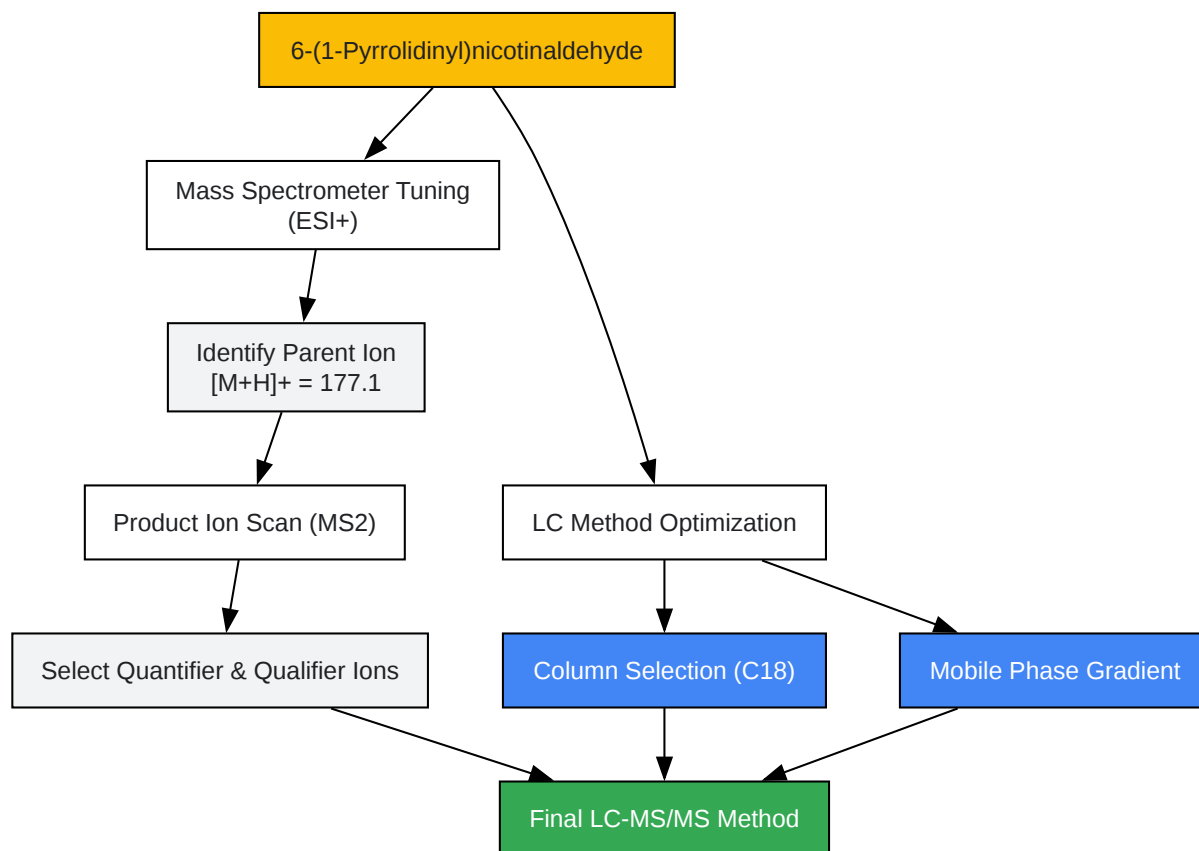
Parameter	Result
Linearity Range (ng/mL)	0.1 - 100
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD) (ng/mL)	0.05
Limit of Quantification (LOQ) (ng/mL)	0.15[6]
Precision (%RSD)	< 15%
Accuracy (%)	85 - 115%
Extraction Recovery (%)	> 85%

Diagrams



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Caption: General workflow for the analytical quantification of **6-(1-Pyrrolidinyl)nicotinaldehyde**.



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Caption: Logical steps for LC-MS/MS method development for the target analyte.

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